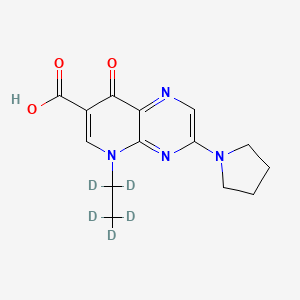
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine, often referred to as 2-DMAB, is a derivative of benzylamine and is a member of the family of compounds known as acetylated amines. It is a colorless, odorless, and water-soluble compound. 2-DMAB has been investigated for its potential applications in the fields of biochemistry and medicine, as well as its use as a reagent in laboratory experiments.
Applications De Recherche Scientifique
2-DMAB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a substrate in the study of enzyme-catalyzed reactions. It has also been used in the study of the binding of drugs to proteins, as well as in the study of the structure and function of enzymes. Additionally, 2-DMAB has been investigated for its potential therapeutic applications, including the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 2-DMAB is not yet fully understood. However, it is believed that it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which may in turn lead to a variety of beneficial effects, such as improved memory and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-DMAB are not yet fully understood. However, it has been suggested that 2-DMAB may have a variety of beneficial effects, including improved memory and cognition, improved mood, and increased energy levels. Additionally, 2-DMAB has been suggested to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMAB has several advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to work with in the laboratory. Additionally, 2-DMAB is relatively stable, making it a suitable reagent for a variety of experiments. However, 2-DMAB also has some limitations. It is relatively expensive, and it is also not as widely available as some other compounds.
Orientations Futures
There are a variety of potential future directions for the use of 2-DMAB. It may be investigated further for its potential therapeutic applications, including the treatment of neurological disorders. Additionally, 2-DMAB may be studied further for its potential applications in the fields of organic synthesis, peptide synthesis, and enzyme-catalyzed reactions. Finally, 2-DMAB may be studied further for its potential use as a reagent in laboratory experiments.
Méthodes De Synthèse
2-DMAB can be synthesized using a variety of methods. The most common method is the reaction of benzyl chloride and 2,2-dimethoxyethylamine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of N-acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine and N-acetyl-N-(2,2-dimethoxyethyl)-2'-chlorobenzylamine. The mixture can then be purified by fractional distillation to obtain pure 2-DMAB.
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXPLWQIKUPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B584440.png)


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
